4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine
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Overview
Description
4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[23-d]pyrimidine is a halogenated nucleoside analog This compound is part of the 7-deazapurine nucleosides family, which are known for their significant biological activities
Preparation Methods
The synthesis of 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves several steps:
Nucleobase Anion Glycosylation: The process begins with the glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide. This reaction yields the beta-D-anomer.
Deblocking and Amination: The beta-D-anomer is then deblocked and aminated at the C(4) position.
Selective Deamination: The compound undergoes selective deamination at the C(2) position to yield the final product.
Chemical Reactions Analysis
4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes various chemical reactions:
Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Deblocking: The benzoyl protecting groups can be removed under basic conditions using sodium methoxide in methanol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of other nucleoside analogs and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Due to its potential antiviral and anticancer properties, it is investigated for therapeutic applications.
Industry: It can be used in the development of diagnostic tools and imaging agents.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its incorporation into nucleic acids. The fluorine atom in the sugar moiety shifts the sugar conformation, affecting the compound’s interaction with enzymes and nucleic acids. The halogen substituents increase the hydrophobicity and polarizability of the nucleobases, enhancing their biological activity .
Comparison with Similar Compounds
Similar compounds include other halogenated 7-deazapurine nucleosides, such as:
5-Halogenated 7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine nucleosides: These compounds share a similar structure but differ in the halogen atoms present.
7-Deaza-2’-deoxyisoguanosine: This compound lacks the halogen substituents but has a similar nucleoside structure.
The uniqueness of 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine lies in its specific halogenation pattern and the presence of the fluorine-substituted sugar moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18ClFIN3O5 |
---|---|
Molecular Weight |
621.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3-benzoyloxy-5-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H18ClFIN3O5/c26-21-18-16(28)11-31(22(18)30-13-29-21)23-19(27)20(36-25(33)15-9-5-2-6-10-15)17(35-23)12-34-24(32)14-7-3-1-4-8-14/h1-11,13,17,19-20,23H,12H2/t17-,19+,20-,23-/m1/s1 |
InChI Key |
MYYFOCHNKBLQMA-RKCFAAOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C4=C3N=CN=C4Cl)I)F)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)I)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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